molecular formula C14H13N5O4S B451727 N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B451727
M. Wt: 347.35g/mol
InChI Key: ILIBGORPQPXWRH-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that features a thiazole ring, a pyrazole ring, and a furan ring. Compounds with such heterocyclic structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. A possible synthetic route could involve:

    Formation of the thiazole ring: Starting from a suitable precursor like 2-aminothiazole, which can be synthesized from thiourea and α-haloketones.

    Introduction of the dimethyl groups: Alkylation reactions using methylating agents such as methyl iodide.

    Synthesis of the pyrazole ring: This can be achieved by reacting hydrazine with 1,3-diketones or β-keto esters.

    Nitration of the pyrazole ring: Using nitrating agents like nitric acid.

    Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis from 1,4-dicarbonyl compounds.

    Coupling reactions: Finally, coupling the thiazole, pyrazole, and furan rings using appropriate linkers and conditions.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions using halogenating agents, alkylating agents, etc.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such heterocyclic structures can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(methyl)-2-furamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furamide

Uniqueness

The presence of the nitro group on the pyrazole ring and the specific arrangement of the thiazole, pyrazole, and furan rings make N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE unique. This could result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N5O4S/c1-8-9(2)24-14(16-8)17-13(20)12-4-3-11(23-12)7-18-6-10(5-15-18)19(21)22/h3-6H,7H2,1-2H3,(H,16,17,20)

InChI Key

ILIBGORPQPXWRH-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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